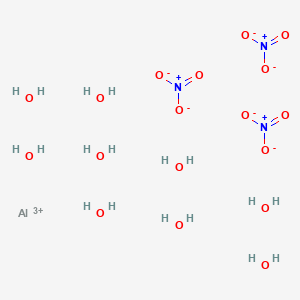
Aluminum nitrate nonahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum nitrate nonahydrate is a white, crystalline solid that is highly soluble in water, ethanol, and acetone. Its chemical formula is Al(NO₃)₃·9H₂O, and it has a molar mass of approximately 375.13 g/mol. This compound is commonly used in various industrial and scientific applications due to its strong oxidizing properties and versatility .
Synthetic Routes and Reaction Conditions:
-
Laboratory Preparation: this compound can be synthesized by reacting aluminum or aluminum hydroxide with dilute nitric acid. The reaction is as follows: [ \text{Al} + 6\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] Alternatively, aluminum nitrate can be prepared by reacting aluminum sulfate with barium nitrate, resulting in the precipitation of barium sulfate and leaving aluminum nitrate in solution .
-
Industrial Production: Industrially, aluminum nitrate is produced by treating aluminum, aluminum hydroxide, aluminum oxide, or aluminous minerals with nitric acid. The nitrate is then crystallized from the solution .
Types of Reactions:
Thermal Decomposition: this compound decomposes upon heating, releasing nitric acid, water, dinitrogen trioxide, and oxygen gas, and forming aluminum oxide
Oxidation and Reduction: As a strong oxidizing agent, this compound can participate in various redox reactions.
Common Reagents and Conditions:
Reagents: Nitric acid, aluminum hydroxide, barium nitrate.
Conditions: Reactions typically occur at elevated temperatures and may require specific catalysts or solvents.
Major Products:
科学的研究の応用
Chemical Properties and Characteristics
- Chemical Formula : Al(NO₃)₃·9H₂O
- CAS Number : 7784-27-2
- Molar Mass : 212.996 g/mol
- Appearance : White crystalline solid
- Solubility : Highly soluble in water (64 g/100 mL at 25°C) .
Industrial Applications
-
Catalysis
- This compound serves as a precursor for various catalysts used in chemical reactions. Its strong oxidizing properties enhance catalytic activity in processes such as the production of hydrogen and organic compounds .
- Case Study : In the synthesis of metal oxides, this compound is utilized to create aluminum-doped zinc oxide (Al-ZnO) thin films, which are crucial for solar cell applications due to their improved conductivity and stability .
-
Textile Industry
- It is employed as a mordant in dyeing processes, improving dye absorption on fabrics. This application enhances color fastness and overall fabric quality .
- Case Study : Research indicates that the use of this compound in dyeing cotton fabrics significantly increases the uptake of reactive dyes, resulting in more vibrant colors and better wash fastness .
-
Environmental Applications
- The compound is used in water treatment processes to remove impurities and enhance coagulation. Its ability to precipitate contaminants makes it valuable for purifying drinking water and treating wastewater .
- Case Study : A study demonstrated that this compound effectively reduced turbidity levels in contaminated water samples, showcasing its potential as an effective coagulant .
- Pharmaceuticals
-
Agriculture
- This compound plays a role in fertilizers, providing a source of nitrogen and enhancing nutrient absorption by plants .
- Case Study : Field trials have indicated that crops treated with aluminum nitrate show improved growth rates and yields compared to those treated with conventional nitrogen sources .
Summary Table of Applications
| Application Area | Description | Impact/Benefits |
|---|---|---|
| Catalysis | Precursor for catalysts in chemical reactions | Enhanced catalytic activity |
| Textile Industry | Mordant for dyeing fabrics | Improved color fastness |
| Environmental Science | Coagulant for water treatment | Effective removal of impurities |
| Pharmaceuticals | Stabilizing agent in drug formulations | Increased bioavailability |
| Agriculture | Component in fertilizers | Enhanced crop growth and yield |
作用機序
The mechanism of action of aluminum nitrate nonahydrate primarily involves its strong oxidizing properties. It can facilitate the transfer of oxygen atoms to other substances, thereby promoting oxidation reactions. In thermal decomposition, the compound undergoes a series of endothermic reactions, leading to the formation of aluminum oxide and the release of various gases .
類似化合物との比較
- Aluminum chloride (AlCl₃)
- Aluminum sulfate (Al₂(SO₄)₃)
- Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
- Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
Comparison:
- Oxidizing Properties: Aluminum nitrate nonahydrate is a stronger oxidizing agent compared to aluminum chloride and aluminum sulfate, making it more suitable for certain industrial applications .
- Solubility: It is highly soluble in water, ethanol, and acetone, similar to other nitrates like iron(III) nitrate nonahydrate and calcium nitrate tetrahydrate .
- Applications: While aluminum chloride and aluminum sulfate are commonly used in water treatment and as coagulants, this compound’s strong oxidizing properties make it more suitable for use in nitration reactions and as a catalyst in organic synthesis .
特性
CAS番号 |
7784-27-2 |
|---|---|
分子式 |
AlH3NO4 |
分子量 |
108.010 g/mol |
IUPAC名 |
aluminum;trinitrate;nonahydrate |
InChI |
InChI=1S/Al.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChIキー |
BGFVXYDPTDQNQA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Al+3] |
正規SMILES |
[N+](=O)(O)[O-].O.[Al] |
Key on ui other cas no. |
7784-27-2 |
関連するCAS |
13473-90-0 (Parent) |
同義語 |
AIN309 aluminum nitrate aluminum nitrate nonahydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















